molecular formula C11H18N2O3Si B11864390 3-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine

3-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine

Cat. No.: B11864390
M. Wt: 254.36 g/mol
InChI Key: JPFLDRBNMKDDMS-UHFFFAOYSA-N
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Description

3-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine is an organic compound that features a pyridine ring substituted with a nitro group and a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl group followed by nitration of the pyridine ring. The reaction conditions often include the use of tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine to protect the hydroxyl group. The nitration step can be achieved using nitric acid or a nitrating mixture under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques could enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acetic acid are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Scientific Research Applications

3-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine involves its reactivity due to the presence of the nitro group and the protected hydroxyl group. The nitro group can participate in redox reactions, while the TBDMS group protects the hydroxyl group from unwanted reactions, allowing for selective functionalization of the pyridine ring. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

    3-((tert-Butyldimethylsilyl)oxy)-propanol: Similar in structure with a TBDMS-protected hydroxyl group but lacks the nitro group.

    3-((tert-Butyldimethylsilyl)oxy)-propionaldehyde: Contains a TBDMS-protected hydroxyl group and an aldehyde group instead of a nitro group.

    (tert-Butyldimethylsilyloxy)acetaldehyde: Features a TBDMS-protected hydroxyl group and an aldehyde group .

Uniqueness

3-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine is unique due to the combination of a nitro group and a TBDMS-protected hydroxyl group on the pyridine ring. This combination provides distinct reactivity and functionalization possibilities that are not present in the similar compounds listed above.

Biological Activity

3-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a nitro group and a tert-butyldimethylsilyloxy moiety. These functional groups are known to influence the compound's biological activity, making it a potential candidate for therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C12_{12}H16_{16}N2_{2}O3_{3}Si. The presence of the nitro group at the 2-position of the pyridine ring is particularly relevant, as it can enhance reactivity and interaction with biological targets, such as enzymes and receptors.

The biological activity of this compound can be attributed to two main functional groups:

  • Nitro Group : This group can participate in redox reactions, potentially influencing various biochemical pathways.
  • Silyloxy Group : This moiety may enhance solubility and stability, facilitating interactions with biomolecules.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activity. Preliminary studies suggest potential applications in:

  • Medicinal Chemistry : The compound may serve as a precursor for developing new therapeutic agents targeting specific diseases.
  • Enzyme Modulation : The interactions facilitated by the nitro and silyloxy groups can modulate enzyme activities, which is crucial for drug design.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. Below is a table summarizing key features:

Compound NameFunctional GroupsBiological Activity
3-NitropyridineNitroAntimicrobial properties
4-NitropyridineNitroAnticancer properties
This compoundNitro, SilyloxyPotential enzyme modulator

Case Studies and Research Findings

  • Enzyme Interaction Studies : In vitro experiments have shown that derivatives of nitropyridines can inhibit specific enzymes involved in metabolic pathways. For instance, compounds with similar structures demonstrated inhibition of cytochrome P450 enzymes, suggesting a potential role in drug metabolism.
  • Therapeutic Applications : Research has explored the use of nitropyridines in treating conditions such as cancer and bacterial infections. The unique structural characteristics of this compound may enhance its efficacy compared to traditional nitropyridines.
  • Redox Activity Assessment : Studies have indicated that the nitro group can undergo reduction reactions under physiological conditions, leading to the formation of reactive intermediates that may exert biological effects.

Properties

Molecular Formula

C11H18N2O3Si

Molecular Weight

254.36 g/mol

IUPAC Name

tert-butyl-dimethyl-(2-nitropyridin-3-yl)oxysilane

InChI

InChI=1S/C11H18N2O3Si/c1-11(2,3)17(4,5)16-9-7-6-8-12-10(9)13(14)15/h6-8H,1-5H3

InChI Key

JPFLDRBNMKDDMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(N=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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